2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine
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Overview
Description
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide to form the thiazole ring. This intermediate is then reacted with pyridine-4-carbaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole or pyridine derivatives depending on the reaction conditions.
Scientific Research Applications
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: Another pyridine derivative with similar structural features but different reactivity and applications.
4-(Pyridin-4-yl)thiazol-2-amine: Shares the thiazole and pyridine rings but lacks the ethanamine side chain.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring instead of the thiazole ring.
Uniqueness
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential therapeutic applications make it a compound of significant interest in various fields.
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2 |
InChI Key |
ASGSTPZRHAOXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CCN |
Origin of Product |
United States |
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